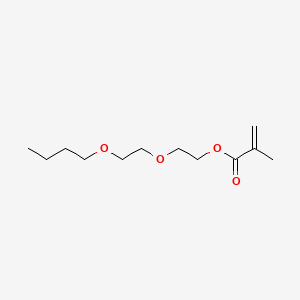
Ethylbenzhydramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbenzhydramine is a chemical compound with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol . It is known for its anticholinergic properties and has been used in various pharmaceutical applications . The compound is characterized by its structural formula, which includes a benzhydryl group linked to an ethylamine chain.
Preparation Methods
Ethylbenzhydramine can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with diethylamine in the presence of a dehydrating agent . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethylbenzhydramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound’s anticholinergic properties make it useful in studying neurotransmitter pathways.
Mechanism of Action
The mechanism of action of ethylbenzhydramine involves its interaction with cholinergic receptors in the nervous system. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to its anticholinergic effects . This mechanism is similar to that of other anticholinergic agents, which are used to treat various conditions such as allergies and motion sickness.
Comparison with Similar Compounds
Ethylbenzhydramine can be compared to other anticholinergic compounds such as diphenhydramine and benzydamine . While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and its particular balance of anticholinergic and other pharmacological effects. This uniqueness makes it a valuable compound for specific therapeutic applications and research studies.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable tool for scientific research and pharmaceutical development.
Properties
CAS No. |
642-58-0 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
YJBNEIXMFLQJPC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)


![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)










